N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Insecticidal Activity
A novel series of flupyrimin analogs bearing 1-aryl-pyzazol-4-yl subunits was designed, synthesized, and screened based on the scaffold hopping strategy . This compound could provide new insights into the development of novel insecticides with better activity and a unique mode of action .
IDO1 Inhibitors
This compound has been studied for its potential as an IDO1-selective inhibitor . IDO1 is an enzyme that plays a crucial role in the immune response, and its inhibition can be beneficial in the treatment of various diseases, including cancer .
Antiviral Activity
The compound has shown promising results in antiviral studies. Specifically, it has demonstrated higher antiviral activity against Newcastle disease virus, an avian paramyxovirus, compared to its structurally similar commercial drug Pemetrexed .
CDK2 Inhibitors
The compound has been explored as a potential CDK2 inhibitor . CDK2 is a protein kinase involved in regulating the cell cycle, and its inhibition can be a promising strategy for cancer treatment .
Anticancer Activity
The compound has been synthesized and tested for its in-vitro anticancer activity against various cancer cell lines . Some of the synthesized compounds demonstrated good to moderate anticancer activity, most of them showing activity against renal cancer cell lines .
Antibacterial Activity
The compound has been explored for its potential antibacterial activity . Antibacterial agents are crucial in the fight against bacterial infections, and the development of new agents is important due to the rise of antibiotic-resistant bacteria .
EGFR Inhibitors
The compound has been evaluated for its inhibitory effects on EGFR WT, EGFR T790M, VGFR2, and Top-II . These are all important targets in cancer treatment, and the development of new inhibitors can lead to more effective therapies .
作用機序
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation and is a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cancer cells . This suggests that the compound might interact with its targets, causing changes that inhibit their function and disrupt normal cellular processes.
Biochemical Pathways
Inhibition of cdk2 typically affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, affecting its efficacy and safety profile.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects, possibly through mechanisms such as cell cycle arrest and induction of apoptosis .
Action Environment
These compounds have shown potential as CDK2 inhibitors with anticancer effects
特性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-11-20(28-23(32)15-3-9-18(33-2)10-4-15)31(29-14)22-19-12-27-30(21(19)25-13-26-22)17-7-5-16(24)6-8-17/h3-13H,1-2H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGNPNOIBTCRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。